molecular formula C21H17ClN2O4 B302215 methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate

methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate

Cat. No. B302215
M. Wt: 396.8 g/mol
InChI Key: FZSQKEISHGEIDU-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate involves inhibition of COX-2 activity and induction of apoptosis in cancer cells. COX-2 is an enzyme that converts arachidonic acid to prostaglandins, which are involved in inflammation and cancer development. By inhibiting COX-2 activity, methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate can reduce inflammation and inhibit cancer growth. Additionally, this compound can induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that lead to programmed cell death.
Biochemical and Physiological Effects:
Methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit COX-2 activity and induce apoptosis in cancer cells. Additionally, it has been found to have antioxidant and anti-inflammatory properties. In vivo studies have shown that this compound can reduce inflammation and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate in lab experiments is its potential anti-inflammatory and anti-cancer properties. This compound can be used to investigate the mechanisms of COX-2 inhibition and apoptosis induction in cancer cells. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.

Future Directions

There are several future directions for the study of methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate. One direction is to investigate its potential as a therapeutic agent for inflammatory and cancer-related diseases. Another direction is to explore its mechanism of action in more detail, including its effects on other signaling pathways involved in inflammation and cancer development. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound to minimize toxicity.

Synthesis Methods

The synthesis of methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate involves a series of chemical reactions. The starting material is 2-chloro-4-nitrobenzoic acid, which is reacted with furfural and sodium methoxide to produce 2-chloro-4-(furan-2-ylmethoxy)benzoic acid. This compound is then reacted with thionyl chloride and methanol to produce methyl 2-chloro-4-(furan-2-ylmethoxy)benzoate. Finally, this compound is reacted with 4-methylphenylhydrazine to produce methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate.

Scientific Research Applications

Methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer development. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells.

properties

Product Name

methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate

Molecular Formula

C21H17ClN2O4

Molecular Weight

396.8 g/mol

IUPAC Name

methyl 2-chloro-4-[5-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C21H17ClN2O4/c1-13-3-5-14(6-4-13)20(25)24-23-12-16-8-10-19(28-16)15-7-9-17(18(22)11-15)21(26)27-2/h3-12H,1-2H3,(H,24,25)/b23-12+

InChI Key

FZSQKEISHGEIDU-FSJBWODESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)C(=O)OC)Cl

SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)OC)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)OC)Cl

Origin of Product

United States

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